N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
The compound N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a triazole-based derivative with three distinct structural motifs:
- Triazole core: A 4H-1,2,4-triazole ring, which is a nitrogen-rich heterocycle known for metabolic stability and diverse pharmacological activities.
- A 3-(trifluoromethyl)phenyl group at position 4, enhancing electron-withdrawing effects and resistance to oxidative metabolism.
- Adamantane carboxamide: A rigid, lipophilic adamantane moiety linked via a methylene group, which may improve blood-brain barrier penetration and receptor binding .
Its design aligns with strategies to optimize pharmacokinetics and target engagement observed in structurally related molecules .
Properties
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28BrF3N4OS/c29-22-6-4-17(5-7-22)16-38-26-35-34-24(36(26)23-3-1-2-21(11-23)28(30,31)32)15-33-25(37)27-12-18-8-19(13-27)10-20(9-18)14-27/h1-7,11,18-20H,8-10,12-16H2,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHQUOUJAQBKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC(=C5)C(F)(F)F)SCC6=CC=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28BrF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The compound is characterized by several distinct structural features:
- Adamantane Core : A unique hydrocarbon structure that contributes to the compound's stability and lipophilicity.
- Triazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Bromophenyl and Trifluoromethyl Substituents : These groups can enhance biological activity through electronic effects.
Anticancer Activity
Recent studies have indicated that compounds with triazole moieties exhibit significant anticancer properties. The specific compound under discussion has been tested against various cancer cell lines, showing promising results.
Case Study: Anticancer Efficacy
In a study conducted by Fayad et al. (2019), the compound was screened against multicellular spheroids of cancer cells. The results demonstrated an IC50 value of approximately 1.5 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research has shown that derivatives containing the triazole ring often exhibit broad-spectrum antimicrobial effects.
Data Table: Antimicrobial Activity Comparison
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[(5-{...}) | E. coli | 32 µg/mL |
| N-[(5-{...}) | S. aureus | 16 µg/mL |
| Doxycycline | E. coli | 8 µg/mL |
| Doxycycline | S. aureus | 4 µg/mL |
Note: Values are indicative and derived from comparative studies on related compounds .
The mechanism through which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity : The triazole ring may inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that compounds with similar structures can trigger apoptotic pathways in cancer cells.
- Antimicrobial Action : The presence of the sulfanyl group may disrupt microbial cell membranes or interfere with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Triazole Moiety : Essential for anticancer and antimicrobial activity.
- Bromophenyl Group : Enhances lipophilicity and may improve cellular uptake.
- Adamantane Backbone : Provides structural stability and potential for further modifications.
Comparison with Similar Compounds
Structural and Functional Overview
The table below summarizes key structural analogs and their properties:
Key Comparative Insights
Triazole-Adamantane Hybrids ()
- Structural Similarities : Both the target compound and ’s analogs incorporate adamantane and triazole moieties.
- Functional Differences : ’s derivatives feature alkylthio groups (e.g., butyl, pentyl) instead of aryl sulfanyl or trifluoromethyl substituents. These simpler side chains were tested for antihypoxic activity, increasing survival time in rats by 20–40% compared to controls . The target compound’s bulkier aromatic groups may redirect activity toward anticancer or antiviral pathways.
Bromophenyl-Containing Triazoles ()
- Shared Features : The 5-(3-bromophenyl)triazol-3-amine analogs share the bromophenyl group but lack adamantane.
- Activity Profile : These compounds exhibit moderate cytotoxicity (IC50: 10–50 µM) against breast and cervical cancer cells, suggesting the bromophenyl group contributes to DNA intercalation or kinase inhibition . The target compound’s adamantane may enhance cellular uptake or target specificity.
Fluorophenyl Analog (BA66900, )
- Substituent Effects: Replacing bromine with fluorine reduces molecular weight (504.66 vs. Fluorine’s electronegativity may also alter binding interactions compared to bromine’s steric bulk .
Oxazole Derivatives ()
- Heterocycle Comparison : Oxazoles, while less nitrogen-dense than triazoles, exhibit cytotoxicity via intercalation or topoisomerase inhibition. The bromophenyl sulfonyl group in these compounds aligns with the target’s sulfanyl motif, underscoring the role of sulfur in redox modulation .
Simpler Bromophenyl Analogs ()
- Structural Benchmark : N-(4-Bromophenyl)acetamide provides crystallographic data (e.g., C-Br bond length: 1.8907 Å), illustrating how halogen placement influences molecular conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
